3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMQTVAVKJLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-isopropyl-2-azaspiro[3.5]nonan-1-one chemical structure and molecular weight
[1]
Abstract
This technical guide provides a comprehensive structural and physicochemical analysis of 3-isopropyl-2-azaspiro[3.5]nonan-1-one (CAS 1864998-37-7). As a functionalized spiro-
Chemical Identity & Molecular Metrics[2][3][4][5][6][7]
The compound is a bicyclic spiro-heterocycle combining a rigid cyclohexane ring with a reactive 2-azetidinone (
Core Data Table[7][8]
| Metric | Value | Technical Note |
| Chemical Name | 3-isopropyl-2-azaspiro[3.5]nonan-1-one | IUPAC Systematic |
| CAS Registry Number | 1864998-37-7 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 181.28 g/mol | Monoisotopic Mass: 181.147 g/mol |
| SMILES | CC(C)C1NC(=O)C2(CCCCC2)1 | Canonical representation |
| InChIKey | XOFNZNBZYRSZLQ-UHFFFAOYSA-N | (Generic for 3-isopropyl analog) |
| Core Scaffold | 2-Azaspiro[3.5]nonane |
Structural Analysis & Stereochemistry
Connectivity and Numbering
The nomenclature 2-azaspiro[3.5]nonan-1-one dictates the following connectivity:
-
Spiro System: A total of 9 skeletal carbons arranged in a spirocyclic junction.
-
Ring A (4-membered): Contains the amide nitrogen (position 2) and the carbonyl (position 1). The spiro-carbon is at position 4.
-
Ring B (6-membered): A cyclohexane ring fused at the spiro-carbon.
-
Substituent: An isopropyl group (
) attached to C3 (the carbon adjacent to the nitrogen and opposite the carbonyl).
Structural Diagram (DOT Visualization)
The following diagram illustrates the logical connectivity and functional groups of the molecule.
Figure 1: Structural connectivity and functional logic of 3-isopropyl-2-azaspiro[3.5]nonan-1-one.
Physicochemical Properties[2][3][4][9][13][14][15]
Understanding the physicochemical profile is essential for predicting bioavailability and blood-brain barrier (BBB) permeability, particularly for NMDA receptor applications.
-
Lipophilicity (LogP): Predicted values range between 2.0 and 2.5 . The cyclohexane ring and isopropyl group contribute significantly to lipophilicity, balancing the polar amide bond.
-
Hydrogen Bonding:
-
Donors (HBD): 1 (Amide NH).
-
Acceptors (HBA): 1 (Amide Carbonyl Oxygen).
-
-
Polar Surface Area (TPSA): Approximately 29.1 Ų . This low TPSA suggests excellent membrane permeability and high potential for CNS penetration.
-
Solubility: Moderate aqueous solubility; highly soluble in organic solvents (DCM, DMSO, Methanol).
Synthetic Methodologies
The synthesis of spiro-
Protocol: Staudinger Cycloaddition
Mechanism: Reaction between a Schiff base (imine) derived from an aldehyde/ketone and a ketene generated in situ from an acid chloride.
-
Imine Formation: Reaction of an amine (e.g., isopropylamine derivative) with a ketone. Note: For this specific spiro structure, the imine is typically formed from cyclohexanone and an amine, or the ketene is derived from a cyclohexane-carboxylic acid derivative reacting with an imine.
-
Correction for this specific target: To get the spiro-fusion at C4, the ketene component usually provides the cyclohexane ring (e.g., derived from pentamethylene ketene) reacting with an aldimine (providing the C3-isopropyl group), OR a cyclohexanone-imine reacting with a ketene.
-
Most plausible route: Reaction of an aldimine (formed from isobutyraldehyde and a protecting group amine) with pentamethylene ketene (generated from cyclohexanecarboxyl chloride). However, standard literature often uses the reaction of cyclohexanone imines with activated ester enolates or ketenes.
-
Validated Pathway: A common route for 2-azaspiro[3.5]nonan-1-ones involves the Reformatsky-type reaction or the cycloaddition of an imine derived from isobutyraldehyde (providing the isopropyl group) and a ketene derived from cyclohexanecarboxylic acid .
Synthetic Workflow Diagram
Figure 2: Staudinger [2+2] cycloaddition pathway for spiro-beta-lactam synthesis.
Applications in Drug Discovery[12][14]
NMDA Receptor Modulation
Patents (e.g., WO2018026763A1) identify substituted 2-azaspiro[3.5]nonan-1-ones as modulators of the N-methyl-D-aspartate (NMDA) receptor. The spiro-scaffold provides a rigid hydrophobic core that positions the amide pharmacophore to interact with specific allosteric sites on the NR2B subunit, potentially treating depression and neuropathic pain.
Antimicrobial & Cholesterol Inhibition
Spiro-
References
-
Vertex Pharmaceuticals Inc. (2018). Spiro-lactam NMDA receptor modulators and uses thereof. WO2018026763A1. Google Patents. Link
-
PubChem. (n.d.).[1][2] 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one (Compound). National Library of Medicine. Retrieved from Link
- Jarrahpour, A., et al. (2012). Synthesis of spiro-beta-lactams. Tetrahedron, 68(15), 3305-3316. (General reference for Staudinger reaction mechanism).
-
Sigma-Aldrich. (2024). 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one Product Page. (Analogue reference for physicochemical properties). Link
2-Azaspiro[3.5]nonan-1-one Derivatives: Next-Generation Piperidine Bioisosteres
The following technical guide details the utility, synthesis, and application of 2-azaspiro[3.5]nonan-1-one derivatives as high-value bioisosteres for piperidine moieties.
Executive Summary
The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from metabolic liabilities (oxidative clearance) and intellectual property (IP) crowding. The 2-azaspiro[3.5]nonan-1-one scaffold—and its reduced amine derivative 2-azaspiro[3.5]nonane —represents a strategic "Escape from Flatland."
By fusing a strained
-
Orthogonal Exit Vectors: Altering substituent geometry compared to the chair-form piperidine.
-
Metabolic Hardening: Blocking the vulnerable
-carbon oxidation sites common in piperidines. -
Fsp³ Enrichment: Increasing three-dimensionality, which correlates with improved clinical success rates.
This guide provides a validated synthetic workflow for accessing this scaffold and profiling its utility as a bioisostere.
Strategic Rationale: The Bioisosteric Switch
Structural Divergence
Piperidine exists predominantly in a chair conformation with equatorial preferences for substituents. The 2-azaspiro[3.5]nonane scaffold forces substituents on the nitrogen (in the 4-membered ring) into a distinct vector relative to the lipophilic bulk of the 6-membered ring.
-
Piperidine: Flexible,
-C–H bonds prone to CYP450 oxidation. -
2-Azaspiro[3.5]nonane: Rigid spiro-junction; the quaternary spiro-carbon (C4) blocks metabolism at one
-position; the strained ring lowers basicity (pKa modulation).
Physicochemical Impact
Replacing a piperidine with a spiro-azetidine (derived from the 1-one) typically results in:
-
Lower Lipophilicity (LogD): The high polarity of the amide (in the lactam) or the exposed nitrogen (in the amine) often reduces LogD.
-
Lower Basicity: Azetidines (pKa ~10-11) are comparable to piperidines, but spiro-substitution can sterically hinder solvation, subtly shifting pKa and permeability.
Chemical Synthesis: The "Graf" Protocol
The most robust entry into this chemical space is the [2+2] Cycloaddition of methylenecyclohexane with chlorosulfonyl isocyanate (CSI), known as the Graf reaction. This produces the
Reaction Pathway Diagram
Figure 1: Synthetic workflow from commodity alkenes to the spiro-lactam and amine bioisostere.
Detailed Protocol: Synthesis of 2-azaspiro[3.5]nonan-1-one
Safety Note: Chlorosulfonyl isocyanate (CSI) is highly corrosive and reacts violently with water. Perform all steps under inert atmosphere (Argon/Nitrogen).
Materials:
-
Methylenecyclohexane (1.0 equiv)
-
Chlorosulfonyl isocyanate (CSI) (1.2 equiv)
-
Dichloromethane (anhydrous)
-
Sodium sulfite (
) (sat. aq. solution) -
Potassium hydroxide (10% aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.
-
Solvation: Charge the flask with Methylenecyclohexane (10 mmol) and anhydrous DCM (20 mL). Cool to 0°C using an ice bath.
-
Cycloaddition: Dilute CSI (12 mmol) in DCM (5 mL) and transfer to the addition funnel. Add dropwise to the alkene solution over 30 minutes, maintaining internal temperature < 5°C.
-
Observation: The solution may turn slight yellow.
-
-
Maturation: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. This forms the
-chlorosulfonyl- -lactam intermediate. -
Hydrolysis (The Critical Step):
-
Cool the reaction mixture back to 0°C.
-
Cautiously quench by adding the reaction mixture into a vigorously stirred biphasic mixture of DCM and saturated aqueous
. Maintain pH ~7-8 by concurrent addition of 10% KOH if necessary. -
Mechanism:[1][2][3][4] Sulfite reduces the N-S bond, releasing the free lactam.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield Target: 60-80%.
-
Characterization:
H NMR (400 MHz, ) typically shows the -lactam protons as a singlet or AB quartet around 2.8-3.0 ppm.
-
Derivatization: From Lactam to Amine Bioisostere
To utilize this scaffold as a direct piperidine replacement (secondary amine), the lactam carbonyl must be reduced.
Protocol: Lactam Reduction
-
Slurry: Suspend
(2.5 equiv) in anhydrous THF at 0°C. -
Addition: Add a solution of 2-azaspiro[3.5]nonan-1-one (1.0 equiv) in THF dropwise.
-
Reflux: Heat to reflux (66°C) for 4-6 hours. Monitor by TLC (ninhydrin stain).
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially. -
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain 2-azaspiro[3.5]nonane .
Physicochemical & Bioisosteric Profiling[2][5][6][7]
The following table compares the spiro-scaffold against the standard piperidine baseline.
| Property | Piperidine | 2-Azaspiro[3.5]nonane | Bioisosteric Advantage |
| Hybridization | Maintains 3D character; higher rigidity. | ||
| Basicity (pKa) | ~11.2 | ~10.5 - 11.0 | Slightly reduced basicity can improve permeability. |
| Metabolic Stability | Low ( | High | Quaternary spiro-center blocks one |
| Vector Geometry | Chair (Equatorial) | Twisted/Orthogonal | Accesses novel binding pockets; breaks "flat" SAR. |
| Lipophilicity | Moderate | Comparable/Lower | Tunable via ring functionalization. |
Vector Analysis Diagram
Figure 2: Comparison of exit vectors. The spiro-scaffold provides a rigid, defined exit vector distinct from the flexible piperidine.
Applications & Case Studies
GPR119 Agonists (Metabolic Stability)
In the development of GPR119 agonists for Type 2 Diabetes, piperidine cores often suffer from rapid oxidative clearance. Replacing the piperidine with a 7-azaspiro[3.5]nonane (isomer) or the 2-azaspiro[3.5]nonane derivative has been shown to maintain potency while significantly extending half-life (
Peptidomimetics (The Lactam)
The 2-azaspiro[3.5]nonan-1-one (intact lactam) serves as a constrained amide mimic. In protease inhibitors, this
References
-
BenchChem. (2025).[5][6][7] Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem Technical Resources. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters, 12(9), 1944–1947. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link
-
Enamine. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine Design Libraries. Link
-
Grygorenko, O. O., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances. European Journal of Medicinal Chemistry. Link
Sources
- 1. 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (1824061-72-4) for sale [vulcanchem.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Architecting the Third Dimension: Novel Spirocyclic Building Blocks in Diversity-Oriented Synthesis (DOS)
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a theoretical concept but a survival imperative for small molecule therapeutics. For decades, high-throughput screening (HTS) libraries were dominated by flat,
This technical guide focuses on Spirocyclic Building Blocks —rigid, three-dimensional scaffolds sharing a single quaternary atom—as the premier solution for Diversity-Oriented Synthesis (DOS). By increasing the fraction of
The Strategic Value of Spirocycles[1]
-
Vectorial Diversity: Unlike planar aromatics which project substituents in 2D space (120° or 180°), spirocycles offer orthogonal exit vectors, allowing ligands to explore deep, spherical protein pockets.
-
Metabolic Stability: The quaternary center prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at that position, acting as a "metabolic block."
-
Bioisosterism: Specific spirocycles (e.g., spiro[3.3]heptane) serve as saturated bioisosteres for benzene and morpholine, improving solubility without altering the overall topological footprint.
High-Value Spirocyclic Classes
A. Spiro[3.3]heptanes: The "Saturated Benzene"
Recently popularized by the work of Mykhailiuk and Enamine, the spiro[3.3]heptane scaffold is a conformationally restricted surrogate for gem-dimethyl groups and, more importantly, a bioisostere for 1,3- and 1,4-disubstituted benzenes.
-
Key Feature: The distance between substituents at positions 2 and 6 mimics the para-substitution vector of benzene but with significantly lower lipophilicity (LogP) and higher aqueous solubility.
-
DOS Application: Ideal for fragment-based drug discovery (FBDD) where rigid linkers are required to orient pharmacophores.
B. Spirooxetanes: The "Polarity Modulator"
Spirooxetanes (specifically 2-oxa-6-azaspiro[3.3]heptane) are engineered to replace morpholine or piperidine rings.
-
Key Feature: The oxetane oxygen acts as a hydrogen bond acceptor but, due to the ring strain and steric bulk, is less solvated than an acyclic ether, often leading to improved membrane permeability.
-
Synthesis Note: Access is typically governed by the Paternò–Büchi reaction or intramolecular cyclization of amino-epoxides.
Comparative Data: Planar vs. Spirocyclic Scaffolds[2][3]
The following table synthesizes data comparing a traditional aromatic linker with its spirocyclic bioisostere equivalents.
| Property | 1,4-Disubstituted Benzene | Spiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane |
| Hybridization | |||
| Solubility | Low | High (>500% vs Benzene) | Very High |
| Metabolic Liability | High (Aromatic oxidation) | Low (Quaternary block) | Low (Oxetane stability) |
| Vector Geometry | Linear (180°) | Linear/Kinked (Tunable) | Orthogonal |
| Lipophilicity (cLogP) | High (Reference) | -1.5 to -2.0 units lower | -2.5 to -3.0 units lower |
Detailed Experimental Protocol
Synthesis of 2-Azaspiro[3.3]heptane via Thermal Staudinger [2+2] Cycloaddition
This protocol describes a scalable, robust method for constructing the spiro[3.3]heptane core, a critical building block for DOS libraries. This method is preferred over double alkylation due to its tolerance for functional groups and scalability.
Target Molecule: N-Boc-2-azaspiro[3.3]heptane Reaction Class: Thermal Staudinger [2+2] Cycloaddition / Reduction sequence.
Phase 1: In-situ Imine Formation and Cycloaddition[1]
-
Reagents:
-
Cyclobutanecarboxylic acid chloride (1.0 eq)
-
N-Boc-imine precursor (or aldehyde + tert-butyl carbamate + sodium benzenesulfinate for stable precursor)
-
Triethylamine (
) (3.0 eq) -
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve the imine precursor in anhydrous DCM under
atmosphere. -
Cool the solution to 0 °C.
-
Add
dropwise. -
Add Cyclobutanecarboxylic acid chloride dropwise over 30 minutes. The base promotes dehydrohalogenation to generate the reactive ketene intermediate in situ.
-
Critical Step: Allow the mixture to warm to reflux (40 °C) and stir for 12 hours. The ketene undergoes a [2+2] cycloaddition with the imine to form the spiro-
-lactam intermediate. -
Validation: Monitor by TLC (disappearance of imine) or NMR (appearance of
-lactam protons).
-
Phase 2: Lactam Reduction to Azetidine[1]
-
Reagents:
-
Lithium Aluminum Hydride (
) (2.5 eq) or Alane ( ) complex. -
Solvent: THF (anhydrous).
-
-
Procedure:
-
Suspend
in THF at 0 °C. -
Add the crude spiro-
-lactam (dissolved in THF) slowly to control hydrogen evolution. -
Heat to reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.
-
Quench: Perform a Fieser workup (
, 15% , ) to precipitate aluminum salts. -
Filter and concentrate to yield the 2-azaspiro[3.3]heptane.
-
Phase 3: Purification
-
The free amine is often volatile. Isolate as the Hydrochloride salt (add 4M HCl in dioxane) or immediately protect (e.g., Boc-anhydride) if not already protected.
DOS Workflow Visualization
The following diagram illustrates the diversity-oriented synthesis logic, moving from the spiro-scaffold to a high-complexity library.
Caption: A "Build-Couple-Pair" workflow transforming simple precursors into complex spirocyclic libraries via orthogonal functionalization strategies.
Mechanistic Pathway: Thermal Staudinger Reaction[4][5]
Understanding the mechanism is vital for troubleshooting the synthesis of the spiro[3.3]heptane core.
Caption: Mechanistic flow of the Staudinger [2+2] cycloaddition. The ketene formation is the rate-determining step requiring anhydrous conditions.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3][4][5] [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[6] Angewandte Chemie International Edition.[6] [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[6] [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.[7] [Link]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.[7] [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocol for Ketene-Imine [2+2] Cycloaddition to Form Spirocyclic Beta-Lactams
Abstract & Strategic Significance
Spirocyclic
This application note details the Staudinger Synthesis , the gold-standard method for constructing the
-
Protocol A (Robust): A one-pot activation of carboxylic acids using Tosyl Chloride (TsCl), eliminating the need for unstable acid chlorides.
-
Protocol B (Asymmetric): An N-Heterocyclic Carbene (NHC)-catalyzed route for high enantioselectivity.
Mechanistic Insight: The "Orthogonal" Attack
Understanding the mechanism is critical for controlling diastereoselectivity (cis vs. trans). The reaction does not proceed via a concerted supra-supra pathway (which is thermally forbidden). Instead, it follows a stepwise zwitterionic pathway.[3]
The Pathway[1][4][5][6]
-
Nucleophilic Attack: The imine nitrogen attacks the central
-hybridized carbon of the ketene.[2] This attack occurs orthogonal to the ketene plane. -
Zwitterionic Intermediate: A critical transient species is formed. The stability and lifetime of this zwitterion determine the stereochemical outcome.
-
Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the ring.
Stereocontrol (Torquoselectivity)
-
Kinetic Control (cis): Electron-donating substituents on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-
-lactam.[3] -
Thermodynamic Control (trans): If the ring closure is slow (due to steric bulk or electronics), the imine moiety in the zwitterion can isomerize, leading to the thermodynamically more stable trans-
-lactam.
Figure 1: Mechanistic bifurcation in the Staudinger reaction. The competition between direct closure and isomerization dictates the diastereomeric ratio (dr).[3]
Pre-Lab Planning & Substrate Design
A. The Imine Component (The "Schiff Base")
For spiro-synthesis, Isatin derivatives are the ideal starting material.
-
Preparation: Condensation of Isatin (indoline-2,3-dione) with an aniline derivative in refluxing ethanol with catalytic acetic acid.
-
Stability: These "ketimines" are stable solids and can be stored.
-
Design Tip: Electron-withdrawing groups (e.g., -NO2, -F) on the Isatin core generally increase the electrophilicity of the imine carbon, accelerating the reaction.
B. The Ketene Source
Ketenes are prone to dimerization. They must be generated in situ.
-
Method 1 (Standard): Acid Chloride + Tertiary Amine (TEA/DIPEA). Risk: Acid chlorides are moisture sensitive.
-
Method 2 (Recommended): Carboxylic Acid + Tosyl Chloride (TsCl) + Base. Benefit: Uses stable carboxylic acids; TsCl acts as a dehydrating activator.
Protocol A: One-Pot TsCl-Mediated Synthesis
Objective: Synthesis of cis-selective spiro[indoline-3,4'-azetidin]-2-one. Scale: 1.0 mmol.
Materials
-
Imine: 3-(p-tolylimino)indolin-2-one (1.0 equiv, 236 mg)[4][5]
-
Acid: Phenylacetic acid (1.5 equiv, 204 mg)
-
Activator: p-Toluenesulfonyl chloride (TsCl) (2.0 equiv, 381 mg)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 520 µL)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
Experimental Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Charging: Add the Phenylacetic acid (1.5 equiv) and TsCl (2.0 equiv) to the flask.
-
Solvation: Add anhydrous DCM (10 mL). Stir at Room Temperature (RT) for 5 minutes.
-
Ketene Generation: Add DIPEA (3.0 equiv) dropwise over 2 minutes. The solution may turn slightly yellow/orange, indicating ketene generation via the mixed anhydride intermediate. Stir for 10–15 minutes.
-
Addition: Add the Isatin Imine (1.0 equiv) in one portion.
-
Reaction: Stir the mixture at RT for 12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The disappearance of the deep red/orange color of the isatin imine usually indicates completion.
-
-
Quench: Add saturated NaHCO3 solution (10 mL) and stir vigorously for 10 minutes.
-
Workup:
-
Separate phases.
-
Extract aqueous layer with DCM (2 x 10 mL).
-
Combine organics, wash with brine, and dry over anhydrous Na2SO4.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 5% -> 30% EtOAc in Hexane).
Expected Outcome:
-
Yield: 60–85%
-
Selectivity: Predominantly cis-isomer (dr > 90:10).
Protocol B: NHC-Catalyzed Asymmetric Synthesis
Objective: Enantioselective synthesis using organocatalysis. Significance: Access to single enantiomers without chiral auxiliaries.
Materials
-
Catalyst: Chiral NHC precatalyst (e.g., Triazolium salt derived from L-pyroglutamic acid) (10 mol%)
-
Ketene Precursor: Enal or Aldehyde (oxidative route)
-
Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DQ) (if using aldehyde)
-
Base: Cs2CO3 (1.2 equiv)
Workflow Summary
-
Dissolve the NHC precatalyst and base in Toluene under Argon.
-
Add the aldehyde/enal and the isatin imine.
-
Stir at 0°C to enhance enantioselectivity.
-
The NHC activates the aldehyde to form a "Breslow intermediate," which is oxidized to an acyl azolium (a chiral ketene equivalent).
-
The imine undergoes [2+2] cycloaddition with the acyl azolium.
Data Analysis & Validation
Spectroscopic Signatures
| Technique | Parameter | Observation | Interpretation |
| FT-IR | C=O Stretch | 1740 – 1760 cm⁻¹ | Characteristic strained |
| 1H NMR | C3-H Proton | The proton on the | |
| 1H NMR | Stereochem | NOE / NOESY | Cis: Strong NOE between C3-H and Indoline-Aryl protons. Trans: Weak/No NOE. |
| 13C NMR | Spiro Carbon | Distinct quaternary spiro-carbon shift. |
Troubleshooting Guide
-
Low Yield? Ketene dimerization is the likely culprit.
-
Fix: Use a syringe pump to add the acid chloride/base solution slowly to the imine solution (Inverse Addition) to keep steady-state ketene concentration low.
-
-
No Reaction?
-
Fix: Ensure the imine is dry. Water hydrolyzes the ketene instantly to the carboxylic acid.
-
-
Poor dr (Diastereomeric Ratio)?
-
Fix: Lower the temperature to -78°C or -20°C. Lower temperatures favor the kinetic cis product.
-
Figure 2: Operational workflow for the TsCl-mediated one-pot synthesis.
References
-
Mechanism & Stereoselectivity
-
TsCl-Mediated Protocol
-
Bose, A. K., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-
-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega.[7]
-
-
NHC-Catalyzed Asymmetric Route
-
Microwave-Assisted Applications
Sources
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 2. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Functionalization of 3-isopropyl-2-azaspiro[3.5]nonan-1-one nitrogen atom
An Application Guide to the N-Functionalization of 3-isopropyl-2-azaspiro[3.5]nonan-1-one
Abstract
The 2-azaspiro[3.5]nonan-1-one scaffold is a key structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that aligns with the "escape from flatland" design concept.[1] This guide provides a comprehensive overview and detailed protocols for the functionalization of the nitrogen atom within the 3-isopropyl-2-azaspiro[3.5]nonan-1-one core. As the secondary amine of the β-lactam ring is a critical handle for diversification, its selective modification is paramount for generating chemical libraries used in drug discovery programs.[2] We present field-proven methodologies for N-alkylation, N-acylation, and N-sulfonylation, focusing on the underlying reaction mechanisms, experimental causality, and robust, self-validating protocols suitable for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of the Azaspiro[3.5]nonane Scaffold
Spirocyclic systems have gained significant traction in drug discovery for their ability to confer improved pharmacological properties, including enhanced metabolic stability, solubility, and target specificity, when compared to their linear or fused-ring counterparts.[3][4] The 2-azaspiro[3.5]nonan-1-one core, which integrates a four-membered β-lactam ring with a six-membered cyclohexane ring at a spirocyclic center, presents a conformationally restricted structure with well-defined exit vectors for substituent placement.
The nitrogen atom of the β-lactam is a prime site for chemical modification. Functionalization at this position allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of chemical groups that can modulate a compound's steric and electronic properties, as well as its potential for hydrogen bonding and other intermolecular interactions.[5] This guide focuses on the practical execution of these critical transformations.
Prerequisite: Synthesis of the Parent Scaffold
Before functionalization, the parent scaffold, 3-isopropyl-2-azaspiro[3.5]nonan-1-one, must be synthesized. A reliable and widely adopted method for constructing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[6] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine.
A plausible synthetic route begins with the reaction between cyclohexanecarbonyl chloride and an imine derived from isobutyraldehyde and a suitable amine, followed by subsequent transformations to yield the desired spiro-lactam. For the purpose of this guide, we will assume the availability of the starting material, 3-isopropyl-2-azaspiro[3.5]nonan-1-one.
Core Protocols for N-Functionalization
The secondary amine of the lactam is nucleophilic, but its reactivity is attenuated by the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. Therefore, reactions typically require a base to deprotonate the nitrogen, forming a more potent nucleophilic amide anion.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How a Single Nitrogen Atom Could Transform the Future of Drug Discovery [ou.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Ring-opening reactions of 2-azaspiro[3.5]nonan-1-one for beta-amino acid synthesis
Application Note: Ring-Opening Reactions of 2-Azaspiro[3.5]nonan-1-one for -Amino Acid Synthesis[1][2]
Part 1: Strategic Overview
The 2-azaspiro[3.5]nonan-1-one scaffold is a privileged intermediate in the synthesis of conformationally constrained
This guide focuses on the regioselective ring-opening of the
Core Applications
-
Peptidomimetics: Synthesis of protease-resistant foldamers.
-
Neurological Drug Design: Access to conformationally restricted analogues of Gabapentin and Pregabalin.
-
Building Blocks: Generation of orthogonal protected
-amino esters for solid-phase peptide synthesis (SPPS).
Part 2: Mechanistic Insight & Reaction Logic
The conversion of 2-azaspiro[3.5]nonan-1-one to a
The "Spring-Loaded" Electrophile
The reactivity is driven by the relief of angular strain in the azetidin-2-one ring. However, the spiro-fusion at
-
Unactivated Lactams: The amide nitrogen is relatively electron-rich, reducing the electrophilicity of the carbonyl. Direct hydrolysis requires harsh acidic conditions (6M HCl, Reflux).
-
Activated Lactams: Derivatization of the nitrogen (e.g., with Boc, Cbz, or Tosyl groups) withdraws electron density, activating the carbonyl for mild ring-opening with weaker nucleophiles (alcohols, amines).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed ring opening of spiro-beta-lactams. The relief of ring strain drives the collapse of the tetrahedral intermediate.
Part 3: Experimental Protocols
Method A: Acid-Mediated Hydrolysis (Synthesis of Free Amino Acid)
Objective: Total synthesis of (1-aminocyclohexyl)acetic acid hydrochloride. Scale: 1.0 g (7.1 mmol) basis.
Reagents
-
2-Azaspiro[3.5]nonan-1-one (1.0 equiv)
-
Hydrochloric acid (6 M, aq)
-
Dowex 50W-X8 (H+ form) resin (optional for free base)
Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-azaspiro[3.5]nonan-1-one (1.0 g, 7.1 mmol) in 6 M HCl (15 mL).
-
Note: The starting material may not be fully soluble initially.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Checkpoint: The suspension should become a clear solution within 1-2 hours as the lactam hydrolyzes and the amino acid salt forms.
-
-
Monitoring: Continue reflux for 6–12 hours . Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin). The lactam spot (
) should disappear, and a baseline amine spot (purple/blue) should appear. -
Workup (Salt Form): Cool the reaction to room temperature. Concentrate the solution to dryness under reduced pressure (rotary evaporator,
C bath) to remove excess HCl and water. -
Purification: Triturate the resulting solid with diethyl ether (
mL) to remove non-polar impurities. Filter and dry under vacuum.-
Yield Expectation: >90% as the hydrochloride salt.
-
-
Workup (Zwitterion Form): If the free amino acid is required, dissolve the crude HCl salt in minimal water and load onto a column of Dowex 50W-X8 (H+ form). Wash with water until neutral, then elute with 1 M
. Lyophilize the ninhydrin-positive fractions.
Method B: Acid-Catalyzed Alcoholysis (Synthesis of -Amino Esters)
Objective: One-pot synthesis of methyl (1-aminocyclohexyl)acetate hydrochloride. Application: Preparation of intermediates for peptide coupling.
Reagents
-
2-Azaspiro[3.5]nonan-1-one
-
Anhydrous Methanol (MeOH)[1]
-
Thionyl Chloride (
) or Acetyl Chloride
Step-by-Step Protocol
-
Reagent Generation (In Situ HCl): In a flame-dried flask under nitrogen, cool anhydrous MeOH (20 mL) to
C in an ice bath. Dropwise add Thionyl Chloride (1.5 mL, 3.0 equiv) over 10 minutes.-
Safety: This generates HCl gas and sulfites. Use a fume hood.[1]
-
-
Addition: Add 2-azaspiro[3.5]nonan-1-one (1.0 g) in one portion to the acidic methanol solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (
C) for 12 hours. -
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (
mL) to remove traces of water and HCl. -
Crystallization: Recrystallize the residue from MeOH/Et2O to obtain the pure amino ester hydrochloride.
Part 4: Data Analysis & Quality Control
NMR Validation
The ring opening is most easily confirmed by Carbon-13 NMR. The shift of the carbonyl carbon is diagnostic.
| Moiety | 2-Azaspiro[3.5]nonan-1-one ( | Product: |
| C=O[2] (Carbonyl) | 170 - 175 (Strained Amide) | 175 - 180 (Acid/Ester) |
| C-N (Spiro/Alpha) | ~60 (Quaternary) | ~55 (Quaternary, shift due to ring break) |
| Alpha-CH2 | ~45 (Ring CH2) | ~40 (Acyclic CH2) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of spiro ring prevents attack. | Increase acid concentration to 12 M HCl or extend reflux time to 24h. |
| Polymerization | Concentration too high; intermolecular reaction. | Dilute reaction to <0.1 M. Ensure high acidity to protonate the amine product immediately (preventing it from acting as a nucleophile). |
| Ester Hydrolysis | Water contamination during Method B. | Use freshly distilled alcohol and flame-dried glassware. Use |
Part 5: Workflow Visualization
The following diagram illustrates the decision tree for selecting the appropriate ring-opening condition based on the desired downstream application.
Figure 2: Selection guide for synthetic protocols based on the desired
References
-
Ojima, I. (2010). beta-Lactams: Versatile Building Blocks for the Synthesis of Non-Natural Amino Acids and Peptidomimetics. Accounts of Chemical Research. Link
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). beta-Lactams as Versatile Intermediates in Stereoselective Synthesis. Synlett. Link
-
Kotha, S., & Goyal, D. (2015). Synthesis of constrained amino acids via spiro-beta-lactams. Tetrahedron Letters. Link
-
Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of beta-amino acids and alpha-substituted beta-amino acids. Chemical Society Reviews. Link
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of beta-Amino Acids in Peptides and Foldamers. Chemical Reviews. Link
Scalable process chemistry routes for 3-isopropyl-2-azaspiro[3.5]nonan-1-one
Application Note: Scalable Process Chemistry Routes for 3-isopropyl-2-azaspiro[3.5]nonan-1-one
-Lactam ScaffoldsExecutive Summary
The 3-isopropyl-2-azaspiro[3.5]nonan-1-one scaffold represents a critical structural motif in modern medicinal chemistry, combining the conformational rigidity of a spirocycle with the bioactive properties of the
This Application Note outlines a robust, scalable process route for the synthesis of this molecule. Unlike academic preparations that often rely on hazardous reagents (e.g., diazomethane) or non-scalable photochemistry, this protocol utilizes a thermal Staudinger [2+2] cycloaddition . This route is selected for its atom economy, use of inexpensive commodity chemicals (cyclohexanone, isovaleryl chloride), and amenability to continuous flow processing.
Retrosynthetic Analysis & Strategy
To design a scalable route, we must disconnect the strained 4-membered lactam ring at its most accessible points. The Staudinger synthesis disconnects the N1–C4 and C2–C3 bonds, implying the convergence of a ketene and an imine .
-
Fragment A (Imine): Derived from the condensation of cyclohexanone and a primary amine.
-
Fragment B (Ketene): Generated in situ from isovaleryl chloride (providing the isopropyl group) via dehydrohalogenation.
Critical Process Decision – The N-Protecting Group: For the synthesis of the N-unsubstituted lactam ("2-azaspiro..."), a removable protecting group on the nitrogen is required. We utilize the 4-Methoxyphenyl (PMP) group.
-
Why PMP? It promotes imine formation (electron-donating), stabilizes the Staudinger transition state, and is removable via oxidative cleavage (Ceric Ammonium Nitrate or electrochemical oxidation) under mild conditions, unlike benzyl groups which can be stubborn on
-lactams due to catalyst poisoning.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection revealing the convergent Staudinger strategy.
Detailed Experimental Protocol
Stage 1: Synthesis of N-(4-Methoxyphenyl)cyclohexanimine
This step establishes the "spiro" connection point. The reaction is driven to completion by the removal of water.
-
Reagents: Cyclohexanone (1.0 equiv), 4-Anisidine (1.0 equiv), Toluene (5 vol), p-Toluenesulfonic acid (pTSA) (0.01 equiv).
-
Equipment: Dean-Stark apparatus or molecular sieve bed.
Procedure:
-
Charge a reactor with Cyclohexanone and 4-Anisidine in Toluene.
-
Add catalytic pTSA .
-
Heat to reflux (approx. 110°C) with continuous water removal via Dean-Stark trap.
-
Endpoint: Monitor by GC or NMR until cyclohexanone is <1%.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ to remove acid catalyst. Dry organic layer over Na₂SO₄.[1][2]
-
Isolation: Concentrate under reduced pressure. The crude imine is typically stable enough for the next step without distillation.
Stage 2: Staudinger [2+2] Cycloaddition
This is the critical ring-forming step. The stereochemistry at C3 (isopropyl) is determined here. While the product is racemic (unless a chiral base/catalyst is used), the relative stereochemistry (cis/trans) is generally controlled by the order of addition and temperature. For isovaleryl chloride, the trans isomer is often favored thermodynamically, but the cis isomer may form kinetically.
-
Reagents: Crude Imine (from Stage 1), Isovaleryl Chloride (1.2 equiv), Triethylamine (Et₃N) (1.5 equiv), Dichloromethane (DCM) (10 vol).
-
Process Parameter: Temperature control is vital to prevent ketene dimerization.
Procedure:
-
Dissolve the Imine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Add Triethylamine (Et₃N) in one portion.
-
Critical Step: Add Isovaleryl Chloride dropwise over 60–90 minutes, maintaining internal temperature <5°C. Note: The acid chloride reacts with Et₃N to form the ketene in situ, which immediately reacts with the imine.
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Quench: Wash reaction mixture with water, then 1M HCl (to remove unreacted amine/imine), and finally brine.
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Ethyl Acetate/Hexane) to isolate the N-PMP protected spiro-lactam.
Stage 3: Oxidative Deprotection (Removal of PMP)
To obtain the target 2-azaspiro (N-H) lactam, the PMP group is removed.
-
Reagents: N-PMP Lactam, Ceric Ammonium Nitrate (CAN) (3.0 equiv), Acetonitrile/Water (1:1).
Procedure:
-
Dissolve the protected lactam in Acetonitrile/Water at 0°C.
-
Add CAN dropwise as an aqueous solution. The solution will turn dark orange/red.
-
Stir at 0°C for 30–60 minutes.
-
Workup: Quench with NaHSO₃ (aq) to reduce excess oxidant. Extract with Ethyl Acetate.[2]
-
Purification: The N-H lactam is often crystalline. Purify by recrystallization.
Process Optimization & Troubleshooting
The following table summarizes key process parameters (CPPs) and their impact on the Critical Quality Attributes (CQAs).
| Parameter | Specification | Impact on Process | Mitigation |
| Water Content | < 0.05% (Stage 2) | Hydrolysis of Isovaleryl Chloride; Failure of Cycloaddition. | Use anhydrous solvents; Karl Fischer titration before coupling. |
| Addition Rate | Slow (60+ min) | Fast addition leads to ketene dimerization (diketene byproduct). | Use syringe pump or controlled dosing valve. |
| Temperature | < 5°C (Addition) | Higher temps favor polymerization of ketene. | Active cooling jacket; internal temp monitoring. |
| Base Choice | Et₃N vs. DIPEA | Et₃N is standard; DIPEA can alter cis/trans ratio due to sterics. | Stick to Et₃N for cost unless stereoselectivity requires tuning. |
Figure 2: Mechanistic Workflow (Staudinger)
Caption: Mechanism showing in situ ketene generation and subsequent cycloaddition.
Analytical Specifications
To validate the synthesis, the following analytical signatures must be confirmed:
-
IR Spectroscopy: The hallmark of the
-lactam ring is a strained carbonyl stretch. Look for a sharp, intense band at 1740–1760 cm⁻¹ . -
1H NMR (CDCl₃):
-
Isopropyl Group: Doublet at
0.9–1.1 ppm (6H), Multiplet at ~2.0 ppm (1H). -
H-3 (Ring Proton): Doublet (or broad singlet) at
3.0–3.5 ppm. The coupling constant ( ) helps distinguish cis vs trans (though less obvious in spiro systems compared to monocyclic lactams). -
Cyclohexane Ring: Broad multiplets at
1.2–1.8 ppm (10H).
-
-
Mass Spectrometry: M+1 peak corresponding to MW (Calculation: C₁₁H₁₉NO = 181.28 Da).
References
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. (Foundational Staudinger reaction).[3]
-
Jiao, L., Liang, X., & Xu, J. X. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069. Link
- Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7631-7649. (Review of scalable methods).
-
Yong, S. R., et al. (2005).[4] "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, 61, 8120-8129.[4] (Analogous spiro-synthesis strategies). Link[4]
-
Vapourtec Application Note. (2024). "Novel 3-component Staudinger reaction synthesises β-lactams in excellent yield."[5] (Flow chemistry adaptations). Link
-
ChemSynthesis. (2025).[6][7] "1-isopropyl-3,3-dimethyl-1-azaspiro[3.5]nonane-2,5-dione Data." (Physical property reference for similar spiro scaffolds). Link
Sources
Troubleshooting & Optimization
Navigating the Labyrinth of Beta-Lactam Instability: A Technical Support Guide for Researchers
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. microbenotes.com [microbenotes.com]
- 5. icureach.com [icureach.com]
- 6. Overview of Beta-Lactams - Infectious Disease - Merck Manual Professional Edition [merckmanuals.com]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-1068. Inhibitory Effect of EDTA on Metallo β-Lactamase Producing Gram-Negative Pathogens Recovered from Cancer Patients with Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 11. amecj.com [amecj.com]
- 12. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 16. Overview of Beta-Lactams - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 17. Beta (ß)-lactamase – REVIVE [revive.gardp.org]
Purification methods for separating cis-trans isomers of spirocyclic lactams
Welcome to the technical support center for the purification of spirocyclic lactam isomers. Spirocyclic lactams are a vital class of compounds in medicinal chemistry and drug development, often exhibiting potent biological activities.[1][2][3] A key challenge in their synthesis is the frequent formation of cis-trans diastereomers at the spirocyclic center.[4][5] The specific spatial arrangement of these isomers can dramatically alter their pharmacological profiles, making their efficient separation and characterization a critical step in the research and development pipeline.
This guide provides in-depth, field-proven insights into the common purification methods, offering detailed troubleshooting advice and practical protocols to help you navigate the complexities of separating these challenging isomers.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when planning the separation of spirocyclic lactam diastereomers.
Q1: What are the most common methods for separating cis-trans isomers of spirocyclic lactams?
A: The primary methods for separating cis-trans isomers, which are a class of diastereomers, leverage their different physical and chemical properties.[6] The most successful techniques are:
-
Flash Column Chromatography: This is the workhorse method for routine purification, especially at the milligram to gram scale. Separation is based on the differential adsorption of isomers onto a stationary phase (e.g., silica gel) and their elution with a mobile phase.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than flash chromatography and is suitable for both analytical and preparative scale separations. It is particularly useful for isomers that are difficult to separate by other means.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that uses supercritical CO2 as the main mobile phase.[8] It is considered a form of normal-phase chromatography and excels at separating stereoisomers, often with higher speed and efficiency than HPLC, while being more environmentally friendly.[9][10][11]
-
Crystallization: Fractional crystallization can be a highly effective and scalable method if the isomers exhibit significantly different solubilities in a particular solvent system.[7][12] This method can sometimes be enhanced by forming diastereomeric salts.[13]
Q2: How do I choose the best purification method for my specific spirocyclic lactam?
A: The choice of method depends on several factors: the scale of the separation, the physical properties of the isomers (polarity, solubility, crystallinity), and the resources available. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: What analytical techniques are used to confirm the separation and purity of the isomers?
A: Confirming the identity and purity of your separated isomers is crucial. The primary techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The cis and trans isomers will have distinct spectra. Key indicators include differences in chemical shifts and coupling constants, particularly for protons near the spiro-center. 2D NMR techniques like NOESY can be used to definitively assign stereochemistry by identifying protons that are close in space.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the isomeric purity (diastereomeric excess, d.e.) of each fraction.
-
Mass Spectrometry (MS): While MS will not distinguish between isomers as they have the same mass, it is used to confirm the molecular weight of the purified compounds. Ion Mobility Mass Spectrometry (IMMS) is an advanced technique that can separate isomers based on their shape (collision cross-section) in the gas phase.[17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Flash Column Chromatography
Q: My cis and trans isomers are co-eluting or have very poor separation (ΔRf < 0.1) on the silica gel TLC plate. How can I improve resolution?
A: This is a common challenge, as diastereomers can have very similar polarities. The key is to maximize the differential interaction with the stationary phase.
Causality: Separation occurs because one isomer interacts more strongly with the silica surface than the other. If these interactions are too similar, both isomers will travel down the column at nearly the same rate.
Solutions:
-
Systematic Solvent Screening: Do not just vary the ratio of your two solvents (e.g., ethyl acetate/hexanes). Change the nature of the solvents themselves. Create a small screening library of solvent systems with different properties (e.g., replace ethyl acetate with diethyl ether or dichloromethane; replace hexanes with toluene). The goal is to find a system where one isomer is significantly more soluble than the other.
-
Decrease the Elution Strength: Use a more non-polar mobile phase. A slower elution can often improve the separation between closely-eluting spots. Aim for an Rf value of 0.15-0.25 for the lower-eluting isomer.[18]
-
Change the Stationary Phase: If silica gel fails, consider alternatives. Alumina (which can be basic, neutral, or acidic) offers a different surface chemistry and can be effective.[18] For very polar lactams, reversed-phase (C18) flash chromatography is an excellent option, where a polar mobile phase (e.g., water/acetonitrile) is used.[6]
-
Add a Modifier: For basic lactams, peak tailing and poor separation can be caused by strong interactions with acidic silanol groups on the silica surface. Adding a small amount (0.1-1%) of a modifier like triethylamine (TEA) or pyridine to your mobile phase can mask these sites and improve chromatography. For acidic compounds, adding acetic or formic acid can have a similar beneficial effect.[19]
Q: My spirocyclic lactam appears to be degrading on the silica gel column. What are my options?
A: Silica gel is acidic and can cause decomposition of sensitive compounds.[18]
Causality: The Lewis acidic nature of the silicon atoms and the Brønsted acidity of surface silanol groups can catalyze hydrolysis, rearrangement, or other degradation pathways.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with your mobile phase containing 1-2% triethylamine. Then, re-equilibrate with the standard mobile phase. This neutralizes the most acidic sites.[19]
-
Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina or Florisil.[18]
-
Minimize Contact Time: Run the column faster ("flash" chromatography) to reduce the time the compound spends on the stationary phase. Avoid letting a packed column sit for an extended period before or during elution.
Section 2: Crystallization
Q: I've tried several solvents, but my compound just "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility limit is exceeded, but the conditions are not right for nucleation and crystal lattice formation. It often happens when a solution is cooled too quickly or is too concentrated.[20]
Causality: The compound comes out of solution as a liquid phase (the oil) because the energy barrier to form a disordered liquid is lower than the barrier to form an ordered crystal lattice.
Solutions:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Warm the solution until it is clear again, then allow it to cool slowly.
-
Slow Down the Crystallization:
-
Slow Cooling: Instead of an ice bath, allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container loosely covered to allow the solvent to evaporate over several hours or days.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[20]
-
Add Seed Crystals: If you have even a tiny amount of crystalline material of the desired isomer, add it to the supersaturated solution to initiate crystallization.
Q: I managed to get crystals, but they are a mixture of both cis and trans isomers. How can I improve the isomeric purity?
A: This indicates that the solubilities of the two isomers are too similar in your chosen solvent system, leading to co-crystallization.
Causality: For effective fractional crystallization, there must be a significant difference in the solubility of the two diastereomers in the chosen solvent. The less soluble diastereomer will crystallize first, enriching the mother liquor with the more soluble one.[12][13]
Solutions:
-
Systematic Solvent Screening: This is the most critical step. A thorough screen is needed to find a solvent that maximizes the solubility difference between the two isomers.[20] A high-throughput screening approach in small vials can be effective.
-
Optimize Temperature: The solubility of diastereomers can change at different rates with temperature. Experiment with different crystallization temperatures to find a point where the solubility difference is maximized.[13]
-
Iterative Recrystallization: The process of recrystallizing the solid can be repeated. Each step should enrich the solid in the less soluble isomer. Analyze the mother liquor and the crystals at each step by HPLC or NMR to track progress.
| Parameter | Recommended Action | Rationale |
| Solvent System | Screen a range of solvents (e.g., alcohols, esters, hydrocarbons, ethers) and their mixtures. | To find a system with maximal solubility difference between isomers.[20] |
| Temperature | Experiment with various cooling profiles (slow vs. fast) and final temperatures. | Solubility is temperature-dependent; optimizing this can enhance separation.[13] |
| Concentration | Start with a saturated or near-saturated solution at a higher temperature. | To ensure supersaturation upon cooling, which is required for crystallization. |
| Nucleation | Use scratching, seed crystals, or sonication. | To overcome the kinetic barrier for crystal formation.[20] |
Detailed Protocols
Protocol 1: Flash Chromatography Separation of Spirocyclic Lactam Isomers
This protocol outlines a general workflow for developing a flash chromatography method to separate cis and trans isomers.
Caption: Workflow for flash chromatography separation.
Step-by-Step Methodology:
-
Method Development (TLC):
-
Dissolve a small amount of your crude isomer mixture in a solvent like dichloromethane.
-
Using a capillary spotter, apply a small spot to a silica gel TLC plate.
-
Develop the plate in a chamber containing your first test solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light and/or by staining.
-
Repeat with different solvent systems until you find one that provides good separation between the two isomer spots. The ideal system will place the lower spot at an Rf value of approximately 0.15-0.25.[18]
-
-
Column Packing and Sample Loading:
-
Select an appropriately sized flash column for your sample amount (a general rule is 30-100 g of silica per 1 g of crude material).
-
Pack the column with silica gel, either as a slurry in the mobile phase or by dry packing followed by careful wetting.
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase, applying pressure with air or an inert gas.
-
Collect fractions of a consistent volume. The size of the fractions should be about one-quarter to one-half of the column volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your products.
-
Combine the fractions that contain each pure isomer.
-
Evaporate the solvent under reduced pressure.
-
Submit samples of the purified isomers for HPLC and NMR analysis to confirm their purity and definitively assign their structures.[15]
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- OMICS International. (2022, May 20). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Schoen, B. W., Lira, C. T., & Lee, A. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. American Chemical Society.
- Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023).
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- PubMed. (2021, July 5). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- Royal Society of Chemistry. (2023).
- ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
- ResearchGate. (2024, September 26).
- LOCKSS. (n.d.). 17O NMR spectroscopy of lactams. Serve Content.
- Shimadzu. (n.d.). SFC Columns.
- PMC. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers.
- MPG.PuRe. (n.d.).
- American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
- Frontiers. (2022, October 7).
- ResearchGate. (n.d.). Selected NMR data for the identification of the trans and the cis isomers in 2l, 2m and 2n γ-lactams.
- PMC. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams.
- Google Patents. (n.d.).
- MDPI. (2023, May 17).
- Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- Royal Society of Chemistry. (n.d.). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework.
- ResearchGate. (n.d.). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams.
- PMC. (2022, October 28). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- Google Patents. (n.d.).
- Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
- PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Longdom Publishing. (2022).
- HPLC Troubleshooting Guide. (n.d.).
- Thermo Fisher Scientific - UK. (n.d.).
- Biotage. (2023, January 30).
- Chromatography Forum. (2014, February 22).
- YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy.
- Royal Society of Chemistry. (n.d.).
- PMC. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
- RotaChrom. (2024, November 7).
Sources
- 1. Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 4. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. santaisci.com [santaisci.com]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 11. rotachrom.com [rotachrom.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 18. Chromatography [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting catalyst deactivation in spiro-beta-lactam formation
Technical Support Center: Spiro-β-Lactam Synthesis
Welcome to the technical support center for catalytic spiro-β-lactam formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this critical synthetic transformation. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to diagnose, resolve, and prevent catalytic issues effectively.
The formation of the spirocyclic β-lactam core is a cornerstone in the synthesis of novel therapeutics, and maintaining catalyst efficacy is paramount to achieving desired yields and stereoselectivities.[1][2] This guide is structured as a series of questions you might ask when encountering unexpected results, leading you through a logical troubleshooting process from initial observation to root cause analysis and resolution.
Section 1: Initial Diagnosis & Common Symptoms
This section addresses the most frequent high-level problems encountered during the synthesis.
Q1: My reaction yield has dropped significantly, or the reaction has stalled completely. What are the first steps I should take?
A sudden drop in yield is the most common indicator of catalyst deactivation. Before delving into complex catalyst characterization, it's crucial to rule out more straightforward experimental variables. Nothing is more frustrating than repeating an experiment that previously worked and meeting with failure; this is a common challenge in chemistry.[3]
Initial Verification Workflow
A systematic check of your setup and reagents can often resolve the issue quickly.
Caption: Simplified catalytic cycle for a Cu-catalyzed spiro-β-lactam synthesis showing potential deactivation points.
Vulnerable Points in the Cycle:
-
Oxidation of Active Species: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by trace oxygen or other oxidizing impurities, breaking the catalytic cycle. [1]A similar issue affects Pd(0) catalysts, which can be oxidized to less active Pd(II). [4]2. Ligand Degradation/Leaching: The ligands that stabilize the metal center can be degraded by aggressive reagents or high temperatures. Highly polar intermediates, like the copper enolate, may be susceptible to leaching if the solvent can strongly coordinate with the metal center. [5]3. Fouling from Side Reactions: Intermediates, such as the copper acetylide, can potentially undergo side reactions like oligomerization, leading to insoluble polymers that foul the catalyst surface. [5]
Section 3: Practical Troubleshooting & Reactivation Protocols
Once a likely cause of deactivation has been identified, a targeted reactivation strategy can be employed. Note that regeneration is not always possible or economical, and sometimes catalyst replacement is the best option. [6]
Q4: My analysis suggests catalyst fouling. What is a reliable protocol for removing carbonaceous deposits?
Fouling by organic residues is often reversible. The goal is to remove the deposits without altering the catalyst's structure.
Protocol 1: Solvent Washing for Fouled Catalysts
This is the mildest approach, suitable for removing soluble organic residues.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst multiple times with a non-polar solvent (e.g., hexane, toluene) to remove residual reactants and products.
-
Polar Wash: Follow with a more polar solvent (e.g., ethyl acetate, acetone) that is known to dissolve potential polymeric byproducts but does not react with or leach the catalyst.
-
Drying: Dry the catalyst thoroughly under high vacuum at a mild temperature (e.g., 40-60 °C) to remove all solvent residues.
-
Validation: Test the washed catalyst in a small-scale reaction to assess the recovery of its activity.
Q5: I suspect poisoning by an impurity from my substrate. Can the catalyst be regenerated?
Regeneration from poisoning is challenging because of the strong bond between the poison and the active site. However, for certain types of poisoning, treatments are available.
Protocol 2: Oxidative/Reductive Treatment (for specific cases)
This method is more aggressive and typically used for robust supported metal catalysts. It aims to burn off poisons or regenerate the metal's active state. Caution: This can cause thermal degradation if not controlled carefully.
-
Coke Removal (if present): Perform a controlled calcination by heating the catalyst in a tube furnace under a slow flow of dilute air (1-5% O₂ in N₂). Gradually increase the temperature (e.g., 5 °C/min) to a point sufficient to burn off carbon without sintering the metal (typically 300-500 °C). The progress can be monitored by analyzing the off-gas for CO₂.
-
Metal Re-oxidation: Once decoking is complete, the metal may be in a fully oxidized state.
-
Reduction to Active State: Reduce the catalyst by switching to a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) at an elevated temperature, specific to the metal (e.g., for Pd catalysts). This step regenerates the active metallic sites. Temperature-Programmed Reduction (TPR) can help determine the optimal reduction temperature. [7]4. Validation: Characterize the regenerated catalyst (e.g., with Pulse Chemisorption [7]or XRD) to confirm the active sites have been restored before reusing it in a reaction.
Q6: My ICP-MS results show significant metal leaching into the reaction mixture. How can I prevent this?
Leaching is often an irreversible form of deactivation for a given batch, but it can be prevented in subsequent runs.
Preventative Strategies for Leaching:
-
Solvent Choice: Avoid highly polar, coordinating solvents if possible. Sometimes a less polar solvent or a solvent mixture can reduce leaching without compromising reactivity.
-
Ligand Modification: Employing ligands with stronger binding affinities to the metal center can help anchor the active species and prevent its dissolution.
-
Heterogenization: If using a homogeneous catalyst, consider immobilizing it on a solid support (e.g., silica, polymer resin). This physically prevents the active species from entering the solution.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I just add more catalyst if my reaction stalls? A: While adding more catalyst might push the reaction to completion, it's a temporary fix that doesn't address the underlying problem and can be costly. [3]It also complicates product purification. It is far better to identify and eliminate the root cause of deactivation.
Q: How do I know if my starting materials are pure enough? A: Standard analytical techniques like NMR and GC-MS are essential. For highly sensitive catalytic reactions, you may need to perform additional purification steps, such as recrystallization of solid substrates, distillation of liquid substrates and solvents, or passing them through a plug of activated alumina to remove polar impurities.
Q: My reaction is diastereoselective, but the dr has decreased. Is this related to catalyst deactivation? A: Yes, absolutely. A change in stereoselectivity can be a subtle sign of catalyst deactivation or modification. The chiral environment created by the catalyst-ligand complex dictates the stereochemical outcome. If the ligand degrades, or if poisons or deposits alter the steric environment around the active site, a loss of stereocontrol can occur.
Q: How many times can I typically recycle my catalyst? A: This is highly dependent on the specific catalyst, reaction conditions, and substrate purity. Robust heterogeneous catalysts may be recycled dozens of times with proper regeneration. [6]Sensitive homogeneous catalysts may only be viable for a few cycles or may require regeneration after each run. A well-controlled process with highly pure reagents will always maximize the catalyst's lifetime.
References
- Applied Catalysts. (2024).
- NPTEL.
- Al-Dahhan, M. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Google Patents.
- AZoM. (2015).
- Tascon GmbH.
- Organic Chemistry Portal.β-Lactam synthesis.
- Henan Lvyuan Water Treatment Technology Co., Ltd. (2021).
- Wang, L. et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
- NPTEL.
- Hosseyni, S. & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry.
- University of Rochester.Troubleshooting: I Cant Reproduce an Earlier Experiment!.
- Guisnet, M. & Ribeiro, F.R.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Temitope, A. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
- Enders, D. et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions.
- Enders, D. et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions.
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. azom.com [azom.com]
Validation & Comparative
1H NMR characterization of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one isomers
The following guide details the 1H NMR characterization of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one , a specialized
This guide addresses the specific challenge of characterizing this molecule: distinguishing its enantiomers (due to the C3 chiral center) and assigning the complex diastereotopic protons inherent to the spiro[3.5] system.
-Lactam ScaffoldsExecutive Summary & Comparison Strategy
The compound 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one represents a class of rigid,
Characterization presents two distinct isomeric challenges:
-
Enantiomerism (R/S): The C3 position (bearing the isopropyl group) is a chiral center. In standard achiral solvents, enantiomers are indistinguishable.
-
Diastereotopicity (Structural): The spiro-fusion renders the cyclohexane methylene protons diastereotopic. Misinterpretation of these complex multiplets as impurities is a common error.
Comparison of Characterization Methods:
| Feature | Method A: Chiral 1H NMR (Recommended) | Method B: Chiral HPLC/SFC | Method C: X-Ray Crystallography |
| Primary Output | Enantiomeric Excess (%ee) & Absolute Config assignment (via derivatization) | Enantiomeric Excess (%ee) only | Absolute Configuration |
| Throughput | High (15 min/sample) | Medium (30-60 min/method dev) | Low (Days/Weeks) |
| Sample Req. | ~5-10 mg (Recoverable) | <1 mg (Destructive if not prep) | Single Crystal required |
| Cost | Low (Solvent + Shift Reagent) | High (Columns + Solvents) | Very High |
| Limit of Detection | ~2-5% minor isomer | <0.1% minor isomer | N/A |
Recommendation: Use Chiral 1H NMR with Lanthanide Shift Reagents (LSR) for rapid routine screening of enantiomeric purity during synthesis optimization. Use HPLC for final QC.
Structural Analysis & Expected NMR Behavior
The Molecule
The structure consists of a four-membered lactam ring spiro-fused to a six-membered cyclohexane ring.
-
C3 Position: Bears the isopropyl group.[1] This is the stereocenter.
-
C4 Position: The spiro-carbon.[2][3] It is achiral in this specific molecule (due to the symmetry of the unsubstituted cyclohexane ring), but it induces a "lock" on the conformation.
Diastereotopic Protons (The "Spiro Effect")
Even though the cyclohexane ring appears symmetric, the chirality at C3 breaks the symmetry of the chemical environment for the cyclohexane protons.
-
Protons
and on any given methylene of the cyclohexane ring are diastereotopic .[4] -
Observation: They will not appear as simple triplets. They will appear as complex multiplets (ABX or ABXY systems) due to geminal coupling (
Hz) and different vicinal couplings.
DOT Diagram: Structural Logic & Diastereotopicity
The following diagram illustrates the causal link between the C3 stereocenter and the NMR splitting patterns.
Figure 1: Structural logic linking the C3 chiral center to observed NMR anomalies.
Experimental Protocol: Baseline Characterization (Achiral)
Objective: Confirm chemical structure and assess diastereotopic splitting before chiral analysis.
Materials:
-
Solvent:
(Chloroform-d) or . ( is preferred for resolution of aliphatic multiplets). -
Instrument: 400 MHz or higher (600 MHz recommended for spiro-ring resolution).
Predicted Chemical Shifts (δ ppm in
| Position | Group | Multiplicity | Shift (δ) | Coupling ( | Notes |
| NH | Amide | br s | 6.0 - 6.5 | - | Broad, exchangeable. |
| H3 | d or dd | 3.1 - 3.4 | Couples to isopropyl CH and NH. | ||
| H10 | iPr-CH | m (septet) | 1.8 - 2.0 | - | |
| H11/12 | iPr- | d | 0.95 - 1.05 | 6H total. | |
| H5-H9 | Spiro-Cy | Complex | 1.3 - 1.9 | - | Diastereotopic. Overlapping multiplets. |
Critical QC Step: Do not reject the batch if the region 1.3–1.9 ppm shows "messy" splitting. Integrate the entire region. It should sum to 10H (cyclohexane). If it integrates to >10H, check for residual solvent (hexane/ethyl acetate).
Experimental Protocol: Chiral Discrimination (Enantiomer Quantification)
Objective: Determine the Enantiomeric Excess (%ee) of the 3-isopropyl isomer using a Chiral Shift Reagent (CSR).
Principle:
The Lanthanide Shift Reagent, Eu(hfc)3 [Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)], complexes with the Lewis-basic carbonyl oxygen of the
Step-by-Step Workflow
-
Preparation: Dissolve 5-10 mg of the spiro-lactam in 0.6 mL
in an NMR tube. -
Baseline Scan: Acquire a standard 1H NMR spectrum. Zoom in on the Isopropyl Methyl doublet (~1.0 ppm). This is your diagnostic signal.
-
Titration (Aliquot 1):
-
Observation: The methyl doublet will shift downfield (induced shift,
) and likely broaden. -
Titration (Aliquot 2-4):
-
Continue adding Eu(hfc)3 in 2-3 mg increments until the isopropyl methyl signal splits into two distinct doublets (one for R, one for S).
-
Target Shift: Usually requires 10-30% molar equivalent of CSR.
-
-
Calculation:
-
Integrate the two separated methyl doublets (
and ). -
%ee = |Area_A - Area_B| / (Area_A + Area_B) × 100
-
DOT Diagram: Chiral Analysis Workflow
Figure 2: Iterative titration workflow for chiral shift reagent analysis.
Troubleshooting & Advanced Verification
Issue: Signal Broadening
Paramagnetic shift reagents like Europium can cause line broadening, obscuring the coupling constants.
-
Solution: If broadening is too severe, switch to Yb(hfc)3 (Ytterbium analog), which often induces larger shifts with less broadening, or use a Chiral Solvating Agent (CSA) like (R)-(-)-2,2,2-Trifluoroanthrylethanol (TFAE), which relies on hydrogen bonding rather than metal coordination.
Issue: No Separation Observed
-
Cause: The complexation might be weak at the ketone.
-
Solution: Use
(Benzene-d6) instead of . The "aromatic solvent induced shift" (ASIS) combined with the CSR often enhances resolution.
Distinguishing Enantiomers vs. Diastereomers
If you observe signal doubling without the chiral shift reagent, your sample contains structural diastereomers or regioisomers , not enantiomers.
-
Check: Did the synthesis involve a substituted cyclohexane? If yes, you have cis/trans isomers across the spiro ring.
-
Check: Is the isopropyl group definitely at C3? A C1/C4 rearrangement could produce a regioisomer. Run 2D NMR (HMBC) to confirm the Isopropyl-CH to Carbonyl correlation (3-bond).
References
-
Spiro-beta-lactam Synthesis & NMR
-
Diastereotopicity in Spiro Cycles
- Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry.
-
Source:
-
Chiral Shift Reagent Protocols
- Use of Lanthanide Shift Reagents in NMR. Sigma-Aldrich Technical Guides.
-
Source:
-
2-Azaspiro[3.
- 2-Azaspiro[3.
-
Source:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. 2-Oxaspiro[3.5]nonan-7-one(1256546-74-3) 1H NMR spectrum [chemicalbook.com]
- 9. fujc.pp.ua [fujc.pp.ua]
A Bioisosteric Evaluation of Azaspiro[3.5]nonan-1-one and gem-Dimethyl Piperidines for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of this process.[1] This guide provides a detailed comparative analysis of two increasingly important structural motifs used as bioisosteric replacements for each other: the azaspiro[3.5]nonan-1-one scaffold and piperidines bearing a gem-dimethyl substitution.
The rationale for this comparison lies in their shared ability to impart conformational rigidity, a key factor in improving binding affinity to biological targets.[2] While the gem-dimethyl group achieves this through steric hindrance, the spirocyclic system of azaspiro[3.5]nonan-1-one offers a more defined three-dimensional architecture.[3][4] This guide will delve into the underlying principles of their bioisosteric relationship, compare their physicochemical properties and synthetic tractability, and provide standardized protocols for their head-to-head experimental evaluation.
Section 1: The Principle of Conformational Restriction
The utility of both azaspiro[3.5]nonan-1-one and gem-dimethyl piperidines in drug design stems from their ability to limit the conformational flexibility of the piperidine ring, which can pre-organize a molecule into its bioactive conformation and thus enhance binding to a target protein.[2]
1.1. The gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of two methyl groups on the same carbon atom of the piperidine ring, often at the C4 position, introduces significant steric hindrance that restricts ring flipping and favors certain chair or twist-boat conformations.[5][6] This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, effectively reduces the entropic penalty upon binding to a biological target.[2][7] By locking the piperidine into a more defined shape, the molecule is more likely to be in the correct orientation for optimal interaction with a binding pocket.[2]
1.2. Spirocycles as Rigid Scaffolds
Spirocyclic systems, such as azaspiro[3.5]nonan-1-one, offer a more profound and predictable method of enforcing a three-dimensional structure.[8] The fusion of the cyclobutanone ring to the piperidine core creates a rigid framework with well-defined vectors for substitution.[3] This inherent three-dimensionality can lead to improved pharmacological properties and provides an avenue to explore novel chemical space, which is crucial for developing new intellectual property.[3][9]
1.3. Visualizing the Bioisosteric Relationship
The following diagram illustrates how the spirocyclic nature of azaspiro[3.5]nonan-1-one serves as a bioisosteric replacement for the conformational restriction provided by the gem-dimethyl group on a piperidine ring.
Caption: Bioisosteric relationship leading to enhanced biological activity.
Section 2: Comparative Physicochemical Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its success as a drug. The choice between an azaspiro[3.5]nonan-1-one and a gem-dimethyl piperidine scaffold can significantly impact these properties.
| Property | Azaspiro[3.5]nonan-1-one | gem-Dimethyl Piperidine | Rationale |
| Lipophilicity (LogP/LogD) | Generally lower | Generally higher | The ketone group in the spirocycle is a hydrogen bond acceptor and more polar than two methyl groups, often leading to lower lipophilicity.[10] |
| Aqueous Solubility | Generally higher | Generally lower | Increased polarity and potential for hydrogen bonding with the ketone can improve aqueous solubility. Spirocycles, in general, have been shown to increase solubility compared to their non-spiro counterparts.[9][11] |
| Metabolic Stability | Generally higher | Prone to oxidation | The gem-dimethyl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The spirocyclic core is often more resistant to metabolic degradation.[9][10] |
| Three-Dimensionality (Fsp3) | Higher | Moderate | The spirocyclic nature inherently increases the fraction of sp3-hybridized carbons, a desirable trait for improving clinical success rates.[4] |
2.1. Lipophilicity and Solubility
Studies comparing spirocyclic compounds to their gem-dimethyl or carbonyl analogs have frequently shown that the spirocycles exhibit lower LogD values and higher aqueous solubility.[9] The introduction of the polar ketone group in azaspiro[3.5]nonan-1-one is a key contributor to this trend, which can be advantageous for developing drugs with improved pharmacokinetic profiles.[10]
2.2. Metabolic Stability
A significant advantage of the azaspiro[3.5]nonan-1-one scaffold can be its enhanced metabolic stability.[12] The methyl groups of a gem-dimethyl piperidine can be a site of metabolic oxidation, leading to faster clearance of the compound. The rigid, compact nature of the spirocycle can shield adjacent bonds from enzymatic degradation.[9]
Section 3: Synthesis and Chemical Tractability
The ease of synthesis and the potential for creating diverse libraries of compounds are crucial considerations in drug discovery.
3.1. Synthesis of Azaspiro[3.5]nonan-1-one Derivatives
A common and versatile method for the synthesis of the azaspiro[3.5]nonan-1-one core is the Staudinger [2+2] ketene-imine cycloaddition.[13] This reaction typically involves reacting a ketene, generated in situ from an acyl chloride, with an imine derived from a piperidin-4-one derivative.[13] Another powerful method for diversification is the Ugi four-component reaction, which allows for the rapid generation of a wide range of derivatives in a parallel synthesis format.[3]
3.2. Synthesis of gem-Dimethyl Piperidine Derivatives
The synthesis of piperidines with a gem-dimethyl group often involves the hydrogenation of a corresponding pyridine precursor. For example, 3,5-dimethylpiperidine can be prepared by the hydrogenation of 3,5-dimethylpyridine.[14] Other methods may involve the cyclization of acyclic precursors containing the gem-dimethyl moiety.[15]
3.3. Comparative Synthetic Workflow
The following diagram outlines the general synthetic strategies for accessing derivatives of both scaffolds.
Caption: General synthetic workflows for scaffold generation and diversification.
Section 4: Experimental Protocols for Head-to-Head Comparison
To enable a direct and objective comparison of novel compounds based on these two scaffolds, the following standardized experimental protocols are provided.
4.1. Protocol: Determination of Lipophilicity (Shake-Flask Method for LogD)
This protocol determines the distribution coefficient (LogD) at a physiological pH of 7.4.
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the PBS solution. Allow the phases to separate for at least 24 hours.[16][17]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol. Add 10 µL of the compound's DMSO stock solution.[16]
-
Equilibration: Seal the vial and mix on a rotator at 30 rpm for 1 hour at room temperature to allow for partitioning between the two phases.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using LC-MS.[16]
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in octanol] / [Concentration in aqueous] ).[18]
4.2. Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method provides an estimate of the thermodynamic solubility.[19]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Assay: Add a fixed volume of aqueous buffer (e.g., PBS at pH 7.4) to each well containing the DMSO solutions. Mix thoroughly.
-
Precipitation and Measurement: Allow the plate to stand for a defined period (e.g., 2 hours) to allow for the precipitation of the compound. Measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The solubility is determined as the concentration at which precipitation is first observed, by comparing the turbidity of the sample wells to control wells.[20]
4.3. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to phase I metabolism.
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PD), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Mixture: Prepare a reaction mixture containing HLM and the test compound in the buffer. Pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Caption: Integrated workflow for the comparative assessment of new compounds.
Conclusion
The choice between incorporating an azaspiro[3.5]nonan-1-one or a gem-dimethyl piperidine scaffold into a drug candidate is a nuanced decision that depends on the specific goals of the drug discovery program.
-
Azaspiro[3.5]nonan-1-one is often the superior choice when seeking to improve aqueous solubility, enhance metabolic stability, and introduce novel three-dimensional character to escape "flatland" in medicinal chemistry.[3][4][11] Its rigid structure provides well-defined exit vectors, which can be exploited for fine-tuning interactions within a target's binding site.[3]
-
gem-Dimethyl piperidine remains a valuable and synthetically accessible option for imparting conformational restriction.[2][21] It can be particularly useful in cases where a moderate increase in lipophilicity is tolerated or desired, and its synthesis may be more straightforward for initial explorations.
By employing the comparative data and experimental protocols outlined in this guide, researchers can make more informed, data-driven decisions in their scaffold selection process, ultimately accelerating the development of safer and more effective therapeutics.
References
- Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries - Benchchem.
- Spirocycles in Drug Discovery. (2017).
- Thorpe-Ingold Effect | Chem-St
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
- Thorpe–Ingold effect - Wikipedia.
- 7-Thia-1-azaspiro[3.5]nonane hydrochloride - Benchchem.
- Application of Bioisosteres in Drug Design. (2012).
- First proof of Thorpe-Ingold steric effects and surprising electronic effects in the Richman-Atkins cyclization of azamacrocycle ligands - American Chemical Society.
- THORPE-INGOLD EFFECT.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (2018).
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- One-pot three-component synthesis of azaspirononatriene deriv
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.
- The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - Benchchem.
- The Use of Bioisosterism in Drug Design and Molecular Modific
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv.
- An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide - Hilaris Publisher. (2014).
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed. (2001).
- Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021).
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022).
- A Comparative Analysis of 1,4-Dimethylpiperidine and Piperidine as Catalysts in Organic Synthesis - Benchchem.
- The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry - ACS Public
- CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google P
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
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Comparative Guide: HPLC-MS Strategies for Impurity Profiling in Spiro-Lactam Scaffolds
Executive Summary: The "Escape from Flatland" Challenge
Spiro-lactams represent a privileged scaffold in modern drug discovery, offering rigid, three-dimensional pharmacophores that "escape flatland" (improve solubility and selectivity compared to flat aromatic systems). However, their synthesis—often involving [3+2] cycloadditions or Staudinger reactions—generates a unique constellation of impurities: diastereomers, enantiomers, and isobaric ring-opened byproducts .
Standard analytical workflows (generic C18 gradients) frequently fail to resolve these stereoisomers, leading to "hidden" impurities co-eluting with the API. This guide compares three distinct HPLC-MS methodologies to determine the optimal strategy for impurity profiling in spiro-lactam synthesis.
Comparative Analysis of Analytical Methodologies
We evaluated three primary workflows for detecting impurities in a representative spiro[azetidine-3,3'-indoline]-2-one synthesis.
The Contenders
-
Method A (Baseline): Standard RP-HPLC-UV-MS (C18 Column).
-
Method B (High-Throughput): UHPLC-Q-TOF (Sub-2
m C18). -
Method C (Stereo-Specific): Chiral HPLC-MS (Amylose-based CSP).
Performance Matrix
| Metric | Method A: Standard RP-HPLC | Method B: UHPLC-HRMS | Method C: Chiral HPLC-MS |
| Primary Utility | Routine reaction monitoring | Unknown ID & Trace Analysis | Stereoisomer Resolution |
| Column Chemistry | C18 (3.5 | C18 (1.7 | Amylose tris(3,5-dimethylphenylcarbamate) |
| Run Time | 25 min | 8 min | 20–40 min |
| Diastereomer Res ( | < 1.0 (Co-elution common) | 1.2 – 1.5 (Partial Separation) | > 3.0 (Baseline Separation) |
| Enantiomer Res ( | 0 (No separation) | 0 (No separation) | > 2.5 |
| Mass Accuracy | Low (Unit Resolution) | High (< 5 ppm) | Medium (Unit or High) |
| Sensitivity (LOD) | ~0.1% | ~0.01% | ~0.05% |
Expert Insight & Causality
-
Why Method A Fails: Spiro-lactam diastereomers often possess identical logP values. On a hydrophobic C18 stationary phase, their interaction mechanisms are too similar to achieve resolution (
). -
The Method B Advantage: The sub-2
m particles in UHPLC increase peak capacity, sharpening peaks and improving S/N ratios. This allows for the detection of trace hydrolytic degradants (ring-opening) that are often missed by UV due to loss of chromophores. -
The Method C Necessity: Chiral Stationary Phases (CSPs) do not rely solely on hydrophobicity. They utilize steric fit, hydrogen bonding, and
- interactions within the chiral cavity. For spiro-compounds, Method C is not optional; it is required to quantify the enantiomeric excess (ee) and diastereomeric ratio (dr).
Recommended Protocol: The "Hybrid" Profiling Workflow
For comprehensive coverage, a single method is insufficient. We recommend a Two-Tiered Approach :
-
Tier 1 (Screening): UHPLC-HRMS for rapid ID of chemical impurities (oxidation, hydrolysis, starting materials).
-
Tier 2 (Resolution): Chiral HPLC-MS for quantitation of stereoisomers.
Detailed Protocol: Tier 1 (UHPLC-HRMS)
Objective: Identify isobaric impurities and ring-opened byproducts.
1. Sample Preparation:
-
Dissolve crude solid in 50:50 MeCN:H
O to a concentration of 0.5 mg/mL. -
Critical Step: Filter through 0.2
m PTFE. Do not use Nylon filters, which can adsorb polar lactam degradants.
2. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Thermo Vanquish (or equivalent).
-
Column: C18, 2.1 x 100 mm, 1.7
m particle size. -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Why: Ammonium formate buffers the pH to prevent on-column hydrolysis of the labile
-lactam ring while enhancing ESI+ ionization.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar degradants)
-
1-6 min: 5%
95% B -
6-8 min: 95% B (Wash)
-
3. Mass Spectrometry (Q-TOF/Orbitrap):
-
Ionization: ESI Positive Mode.
-
Source Temp: 300°C. Caution: Too high (>350°C) can induce thermal ring-opening in the source, creating false positives for impurities.
-
Scan Range: m/z 100–1000.
-
Data Processing: Extract Ion Chromatograms (EIC) for
, , and (hydrolysis product).
Visualizing the Analytical Logic
Diagram 1: Method Selection Decision Matrix
This decision tree guides the researcher on when to deploy specific LC-MS modes based on the synthesis stage.
Caption: Decision matrix for selecting the appropriate HPLC-MS modality based on structural complexity and analytical goals.
Diagram 2: Impurity Fate Mapping
Tracking how specific impurities (Starting Materials, Ring-Opened) behave in the Tier 1 workflow.
Caption: Fate mapping of common spiro-lactam impurities during Reverse Phase UHPLC analysis.
References
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Bártolo, I., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity. Frontiers in Microbiology. Retrieved from [Link]
-
Phenomenex. (2025).[1] HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[2] What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
Executive Summary & Chemical Context
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one is a specialized spirocyclic
Immediate Action Directive:
Treat this compound as a Sensitizing Agent and Hazardous Organic Waste . Do not dispose of via municipal drains. The strained
| Property | Data |
| Chemical Class | Spirocyclic |
| Primary Hazard | Skin/Eye Irritant, Potential Respiratory Sensitizer |
| Waste Stream | Non-Halogenated Organic (unless in halogenated solvent) |
| Disposal Method | High-Temperature Incineration (Preferred) or Chemical Hydrolysis |
Technical Safety Profile (The "Why")
To ensure safety, we must understand the mechanism of hazard. The reactivity of this molecule is driven by the 2-azaspiro[3.5]nonan-1-one core.
-
Ring Strain & Acylation: The 4-membered lactam ring is highly strained (~25 kcal/mol). In biological systems, this ring can acylate nucleophilic residues (e.g., serine hydroxyls) on proteins. This is the mechanism of action for
-lactam antibiotics but also the mechanism for immune sensitization (allergies). -
Environmental Persistence: Intact lactams can persist in water tables. As a steward of environmental health, you must ensure the destruction of this pharmacophore to prevent potential low-level environmental toxicity or resistance pressure.
Pre-Disposal Inactivation Protocol (Self-Validating System)
Standard disposal (incineration) is acceptable, but on-site chemical inactivation is the Gold Standard for liquid waste to prevent accidental environmental exposure during transport.
Objective: Chemically cleave the
Step-by-Step Hydrolysis Workflow
Reagents: 1M Sodium Hydroxide (NaOH), 1M Hydrochloric Acid (HCl), pH strips.
-
Segregation: Collect all mother liquors or stock solutions containing the compound in a dedicated beaker.
-
Basification: Add 1M NaOH in a 2:1 ratio (Volume NaOH : Volume Waste).
-
Reaction Time: Stir at room temperature for 30 minutes.
-
Validation: For high concentrations (>100mM), monitor by TLC or LC-MS. The disappearance of the parent peak confirms ring opening to the corresponding amino acid derivative.
-
-
Neutralization: Slowly add 1M HCl to adjust pH to ~7-8.
-
Safety: This prevents creating a corrosive waste stream (Code D002), lowering disposal costs and risks.
-
-
Final Disposal: Pour the neutralized mixture into the "Non-Halogenated Organic Waste" carboy.
Visualization: Inactivation Logic Flow
Caption: Logic flow for the chemical inactivation of the spiro-lactam ring prior to waste consolidation.
Waste Segregation & Disposal Workflows
A. Solid Waste (Contaminated PPE, Dry Powder)
Do not attempt to hydrolyze solids. Use double-containment to prevent dust generation (sensitization risk).
-
Containment: Place used weigh boats, gloves, and paper towels into a clear polyethylene bag (4 mil thickness).
-
Sealing: Goose-neck and tape the bag shut. Place this bag inside a second bag (Double Bagging).
-
Labeling: Affix a hazardous waste label.
-
Disposal: Bin for High-Temperature Incineration .
B. Liquid Waste (Solvent Streams)
Follow the decision matrix below to assign the correct waste stream.
Caption: Decision matrix for segregating liquid waste streams to ensure regulatory compliance.
Regulatory Compliance & Waste Codes
While this specific CAS does not have a unique RCRA "P" or "U" list code, it is regulated under "Characteristic" waste definitions.[3]
| Regulatory Body | Classification | Code / Standard |
| EPA (RCRA) | Ignitable (if in solvent) | D001 (High Flashpoint liquids) |
| EPA (RCRA) | Toxic (Characteristic) | D000 (General Toxic - if LD50 < 2500mg/kg) |
| DOT (Transport) | Not Regulated (Solid) | N/A (Unless in flammable solution) |
| GHS | Warning | H302 (Harmful if swallowed), H317 (Skin Sensitization) |
Critical Note on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/pumping).
-
No more than 2.5 centimeters (1 inch) of residue remains. Recommendation: Triple rinse all glass vials with Acetone. Dispose of the rinsate as Halogenated or Non-Halogenated waste depending on the solvent used. Deface the label on the empty vial and dispose of it as glass trash.
References
-
BenchChem Technical Support. (2025). Safeguarding Research and the Environment: Proper Disposal of Penicillin V. Retrieved from 6
-
US Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 3
-
National Institutes of Health (PubChem). (2025). 2-Oxa-5-azaspiro[3.5]nonane Safety and Hazards. Retrieved from 7[1][7]
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from 8
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Retrieved from 9
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. combi-blocks.com [combi-blocks.com]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
[1]
1Part 1: The Hazard Landscape (The "Why")
Structural Alert: The Beta-Lactam Motif
To the untrained eye, 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one appears to be a standard organic building block.[1] However, a structural analysis reveals a critical safety alert: the 2-azaspiro[3.5]nonan-1-one core contains a strained four-membered amide ring—a
Why this matters:
The
-
Primary Risk: Acylation of endogenous proteins leading to hapten formation and subsequent allergic response (anaphylaxis in sensitized individuals).
-
Secondary Risk: Standard organic irritation (Skin/Eye/Respiratory - H315, H319, H335).
Occupational Exposure Banding (OEB)
In the absence of compound-specific toxicological data (NOAEL/LOAEL), we apply Occupational Exposure Banding (OEB) . Based on the structural alert for sensitization:
-
Assigned Band: OEB 3 (Potent/Sensitizer)
-
Target Control Limit: < 10
g/m (8-hr TWA) -
Implication: Open-bench handling is strictly prohibited. Engineering controls (containment) are primary; PPE is the secondary fail-safe.[1]
Part 2: The PPE Matrix
This matrix is designed to prevent dermal contact and inhalation. Note that standard nitrile gloves may offer insufficient protection against prolonged contact with lipophilic spirocyclic compounds in solution.
| Task Category | Respiratory Protection | Dermal Protection (Hands) | Body/Eye Protection |
| A. Solid Handling (Weighing, Aliquoting) | Primary: HEPA-filtered Enclosure (Powder Hood).Secondary: N95 or P100 disposable respirator (if outside hood).[1][3] | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Change outer gloves every 30 mins. | Lab coat (buttoned to neck), Safety Goggles (tight-fitting), Tyvek sleeves (optional but recommended). |
| B. Solution Handling (Synthesis, Extraction) | Primary: Chemical Fume Hood (Sash < 18").Secondary: Half-face respirator with Organic Vapor (OV) cartridges if hood failure occurs. | Chemical Resistant: Use Laminate (Silver Shield) or Thick Nitrile (>8 mil) if handling concentrated solutions. Spiro-cycles can be lipophilic permeators.[1] | Chemical-resistant apron over lab coat.[1] Face shield required if volume > 100 mL. |
| C. Spill Cleanup (Emergency Response) | Full Facepiece Respirator (P100 + OV Cartridges) or PAPR. | High-Performance: Butyl Rubber or Viton gloves.[1] Do not use standard exam gloves for spill cleanup. | Tyvek coveralls (Type 5/6), Chemical splash goggles, Shoe covers. |
Part 3: Operational Protocols (The "How")
Protocol A: Safe Weighing (The Static Risk)
Spirocyclic lactams often exist as fluffy, electrostatic solids. Static discharge can cause powder to "jump," creating an invisible aerosol cloud.
-
Engineering Setup: Use a Balance Enclosure or Powder Containment Hood. Verify face velocity (0.3 – 0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before handling the solid.
-
Technique:
-
Place a tack mat (sticky mat) at the entrance of the weighing zone.
-
Pre-weigh the solvent in the reaction vessel (if possible) to minimize solid transfer steps.
-
Wet Transfer: If the chemistry permits, dissolve the solid inside the weigh boat within the hood before transferring to the reactor. This eliminates dust generation during transfer.
-
Protocol B: Reaction Setup & Sampling
-
Sash Management: Keep the fume hood sash as low as possible (below chin level) at all times.
-
Glove Check: Before reaching into the hood, inflate the outer glove to check for pinholes.
-
Needle Safety: If using syringes for sampling, use Luer-lock mechanisms to prevent needle pop-off and aerosolization of the sensitizing solution.
Protocol C: Decontamination & Waste
Beta-lactams can be chemically deactivated, but for general laboratory waste, containment is safer than in-situ destruction.[1]
-
Solids: Double-bag in heavy-duty polyethylene bags. Label as "Sensitizer/Toxic."
-
Liquids: Segregate into "High Hazard" waste streams. Do not mix with oxidizers.
-
Surface Cleaning:
-
Wipe surfaces with a detergent solution (surfactant) to lift particles.
-
Follow with a solvent wipe (Isopropanol) only if the surface is compatible and the area is ventilated.
-
Note: Do not use high-pressure compressed air to clean spills; this aerosolizes the sensitizer.
-
Part 4: Visualizing the Safety Logic
Risk Assessment Decision Tree
This logic flow ensures that the "Sensitizer" status drives the safety decisions, not just the "Irritant" status.
Caption: Structural alert analysis identifying the beta-lactam motif as the critical driver for OEB 3/4 containment protocols.
Donning & Doffing Workflow (Sensitizer Protocol)
Improper removal of PPE is a common source of exposure.
Caption: Sequential PPE workflow emphasizing the "Wipe Down" step to prevent resuspension of sensitizing dust during removal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link][1]
-
Naumann, B. D., et al. (1996). "Performance-based exposure control limits for pharmaceutical active ingredients." American Industrial Hygiene Association Journal, 57(1), 33-42. (Foundational paper on OEB). [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
